

physical and chemical properties of 4-Fluorobenzonitrile

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Compound of Interest

Compound Name: 4-Fluorobenzonitrile

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An In-depth Technical Guide to **4-Fluorobenzonitrile**: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

4-Fluorobenzonitrile, also known by synonyms such as p-fluorobenzonitrile and p-cyanofluorobenzene, is an aromatic organic compound that has emerged as a critical intermediate in various fields of chemical synthesis.^{[1][2][3]} With the chemical formula C_7H_4FN and a molecular weight of 121.11 g/mol, its structure is characterized by a benzene ring substituted with a nitrile ($-C\equiv N$) group and a fluorine ($-F$) atom at the para position.^{[3][4]} This unique arrangement of functional groups imparts a combination of stability and reactivity, making it a highly sought-after precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[2][4][5]}

The presence of the fluorine atom is particularly significant. It can enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity to target proteins.^{[4][5]} Consequently, **4-Fluorobenzonitrile** is a cornerstone in medicinal chemistry for designing novel therapeutics, including anti-inflammatory agents, kinase inhibitors, and opioid receptor antagonists.^{[4][6][7][8]} Its utility extends to the agrochemical industry for creating more effective pesticides and herbicides and to material science for producing specialty polymers, dyes, and organic semiconductors used in devices like OLEDs.^{[2][4][6]}

This guide offers a comprehensive overview of the physical and chemical properties, synthesis protocols, key reactions, and safety considerations for **4-Fluorobenzonitrile**, tailored for researchers and professionals in drug development and chemical synthesis.

Physical and Spectroscopic Properties

4-Fluorobenzonitrile is typically a white to colorless crystalline solid at room temperature, which may also appear as a clear liquid depending on ambient conditions.^{[2][6]} It is characterized by its insolubility in water but shows good solubility in organic solvents like chloroform and ethyl acetate.^{[8][9][10]}

Table 1: Physical Properties of 4-Fluorobenzonitrile

Property	Value	Source(s)
CAS Number	1194-02-1	^{[1][3][4]}
Molecular Formula	C ₇ H ₄ FN	^[4]
Molecular Weight	121.11 g/mol	^[4]
Appearance	White or colorless to yellow powder, lump, or clear liquid	^[9]
Melting Point	32-36 °C	^{[1][9]}
Boiling Point	188 °C @ 750 mmHg	^{[1][9]}
Density	~1.15 g/cm ³	^{[9][11]}
Flash Point	65 °C (149-150 °F)	^{[1][9]}
Refractive Index	~1.4925 @ 55 °C	^{[9][11]}
Water Solubility	Insoluble	^{[9][10]}
Vapor Pressure	0.564 mmHg @ 25 °C	^{[9][11]}

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **4-Fluorobenzonitrile**.

- ¹H NMR: The proton NMR spectrum shows signals corresponding to the aromatic protons. The coupling patterns are influenced by both the fluorine atom and the nitrile group, resulting in characteristic splitting.^[12]

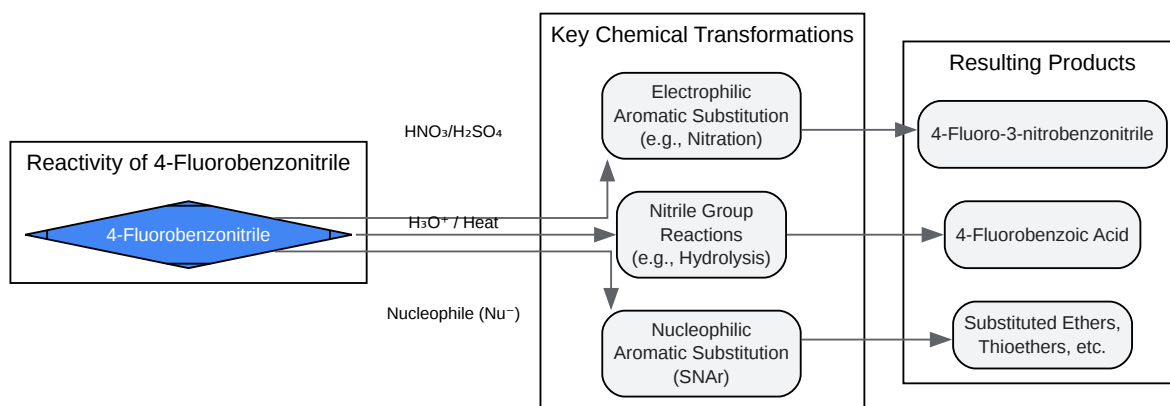
- ^{13}C NMR: The carbon NMR spectrum provides distinct signals for the carbon atoms in the benzene ring and the nitrile group.[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands, including a sharp peak for the $\text{C}\equiv\text{N}$ (nitrile) stretch and bands corresponding to the C-F bond and aromatic C-H stretches.[\[7\]](#)[\[11\]](#)
- Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the compound's molecular weight (121.11 g/mol), with fragmentation patterns that can further confirm its structure.[\[3\]](#)[\[11\]](#)

Chemical Properties and Reactivity

4-Fluorobenzonitrile is stable under normal storage conditions.[\[1\]](#)[\[9\]](#) Its reactivity is dictated by its three key structural components: the aromatic ring, the nitrile group, and the fluorine substituent.

- Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The nitrile group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. This interplay guides the position of incoming electrophiles, as seen in nitration reactions which can yield 4-fluoro-3-nitrobenzonitrile.[\[13\]](#)
- Nitrile Group Reactivity: The cyano group is versatile and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of derivatives. It can also participate in cycloaddition reactions.
- Fluorine Substituent Reactivity: The fluorine atom, being the most electronegative element, activates the ipso-carbon for nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). This allows for the displacement of the fluoride ion by various nucleophiles (e.g., thiols), a reaction that is highly valuable in building more complex molecular scaffolds.[\[14\]](#)

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[1\]](#) Hazardous decomposition products upon combustion include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO_2), and gaseous hydrogen fluoride (HF).[\[1\]](#)



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Caption: Key chemical reactions involving **4-Fluorobenzonitrile**.

Synthesis Protocols

The industrial synthesis of **4-Fluorobenzonitrile** is most commonly achieved via a halogen exchange (Halex) reaction, where 4-chlorobenzonitrile is treated with an alkali metal fluoride.

Experimental Protocol: Fluorination of 4-Chlorobenzonitrile

This protocol describes a common laboratory-scale synthesis of **4-Fluorobenzonitrile** from 4-chlorobenzonitrile using potassium fluoride.^[15]

Objective: To synthesize **4-Fluorobenzonitrile** via nucleophilic aromatic substitution.

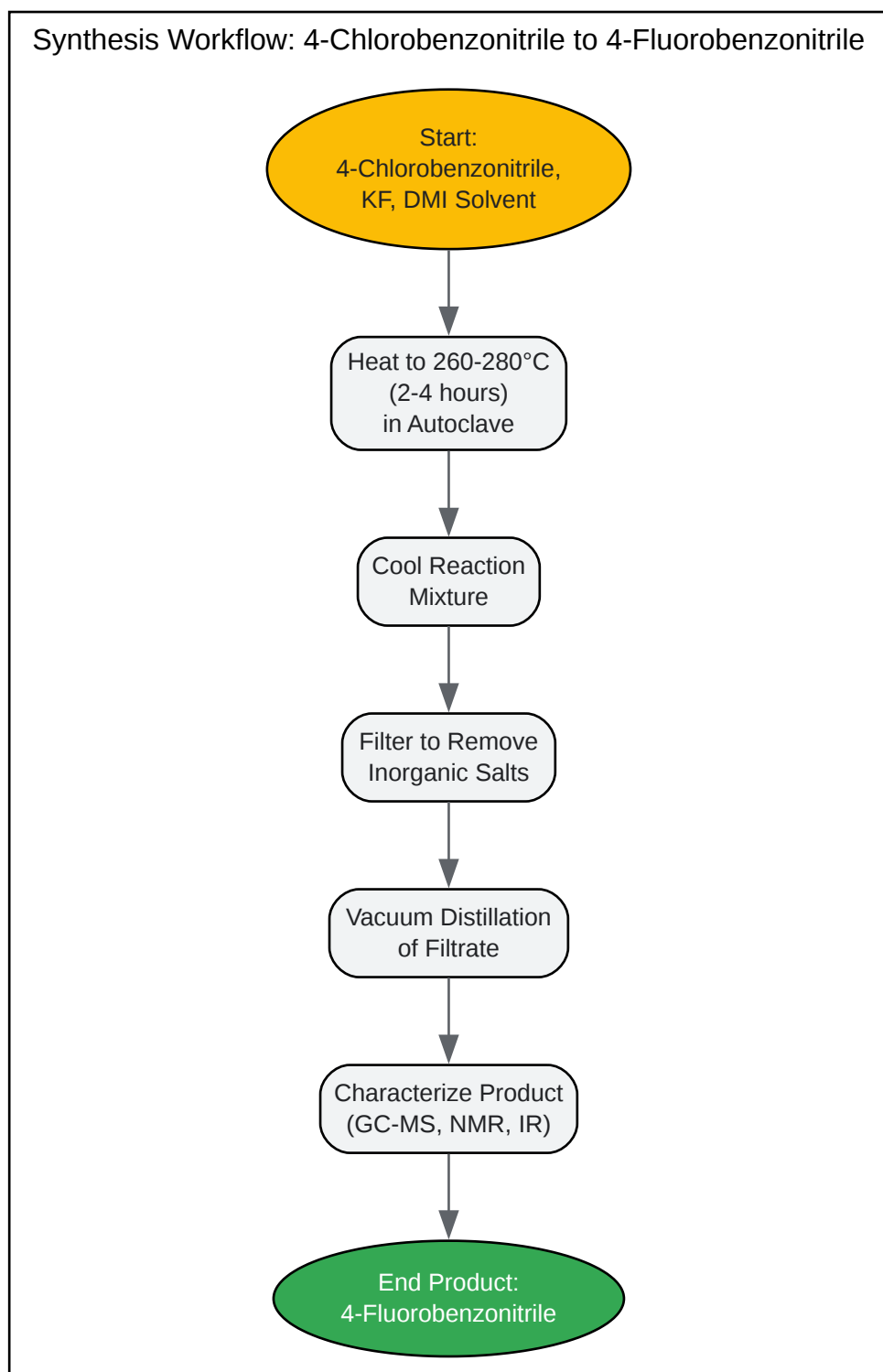
Materials:

- 4-chlorobenzonitrile
- Potassium fluoride (KF), spray-dried and anhydrous

- 1,3-dimethyl-2-imidazolidinone (DMI) or other suitable high-boiling polar aprotic solvent (e.g., sulfolane)
- Reaction vessel suitable for high temperatures (e.g., autoclave)

Procedure:

- Preparation: Ensure all glassware is thoroughly dried. The potassium fluoride should be anhydrous for optimal reactivity.
- Charging the Reactor: In a suitable reaction vessel, charge 4-chlorobenzonitrile and the solvent (DMI).
- Addition of Fluorinating Agent: Add potassium fluoride to the mixture. A molar ratio of KF to 4-chlorobenzonitrile of approximately 3:1 is often used to drive the reaction to completion.
[15]
- Reaction Conditions: Seal the reactor and heat the mixture to a high temperature, typically in the range of 260-280 °C, under vigorous stirring.[15][16] The reaction is maintained at this temperature for several hours (e.g., 2-4 hours).[15][16]
- Work-up and Isolation: After cooling the reaction mixture, the product can be isolated. This typically involves filtration to remove inorganic salts, followed by distillation of the filtrate under reduced pressure to purify the **4-Fluorobenzonitrile**.
- Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as GC-MS, NMR, and IR spectroscopy.



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Caption: General workflow for the synthesis of **4-Fluorobenzonitrile**.

Safety, Handling, and Storage

4-Fluorobenzonitrile is considered hazardous and requires careful handling.^[1]

Hazard Identification:

- GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled.^{[1][14]} It is also classified as a flammable solid by some sources.^{[3][14]}
- Signal Word: Warning or Danger.^[1]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.^{[17][18]}
- Wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.^{[1][17]}
- For operations that may generate dust, a NIOSH-approved respirator is recommended.^{[1][17]}
- Avoid contact with skin, eyes, and clothing.^[17] Keep away from open flames, hot surfaces, and other sources of ignition.^[1]

First Aid Measures:

- Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.^{[17][18]}
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.^{[17][18]}
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.^{[17][18]}
- Ingestion: Rinse mouth with water and seek immediate medical attention.^{[17][18]}

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[9\]](#)[\[17\]](#)
- Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
[\[1\]](#)

Conclusion

4-Fluorobenzonitrile is a fundamentally important building block whose value is firmly established in the realms of drug discovery, agrochemical development, and material science. Its distinct physical properties and the versatile reactivity afforded by its nitrile and fluoro-functionalized aromatic structure provide a robust platform for complex molecular synthesis. Understanding its chemical behavior, handling requirements, and synthetic pathways is crucial for leveraging its full potential. This guide provides the foundational knowledge for researchers and scientists to safely and effectively utilize **4-Fluorobenzonitrile** in their pursuit of innovation.

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